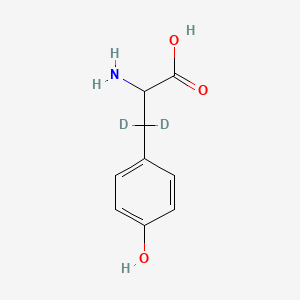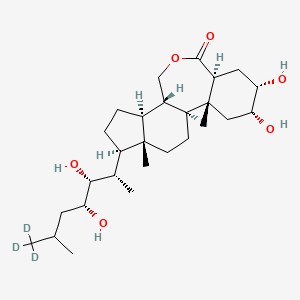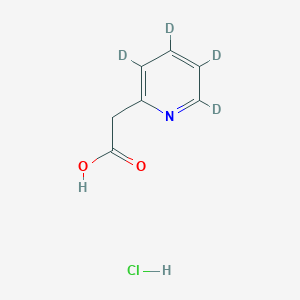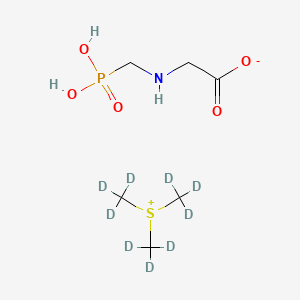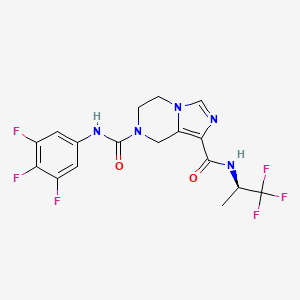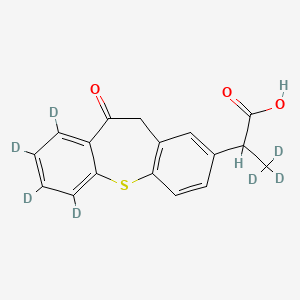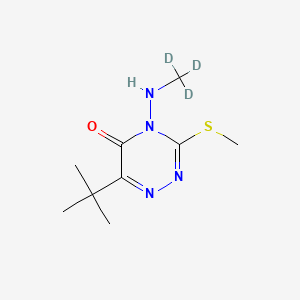
N-Methyl Metribuzin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Metribuzin-d3 is a deuterium-labeled analogue of N-Methyl Metribuzin, which is itself an analogue of the herbicide Metribuzin. This compound is primarily used as a reference substance in scientific research, particularly in the study of drug impurities and reagents . The molecular formula of this compound is C9H13D3N4OS, and it has a molecular weight of 231.33 g/mol .
Preparation Methods
The preparation of N-Methyl Metribuzin-d3 involves the reaction of triazinone with methyl halide in the presence of lithium ions. The reaction is carried out in a methanol-water solvent at a temperature range of 5-20°C and a pH value of 11.5-12.5 . The addition of lithium ions enhances the selectivity of the reaction, leading to a higher yield of the desired product with minimal impurities .
Chemical Reactions Analysis
N-Methyl Metribuzin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
N-Methyl Metribuzin-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl Metribuzin-d3 is similar to that of Metribuzin. It inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the production of reactive oxygen species, which cause cellular damage and ultimately result in the death of the target plants . The molecular targets include the D1 protein of the photosystem II complex .
Comparison with Similar Compounds
N-Methyl Metribuzin-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. Similar compounds include:
Metribuzin: The parent compound, widely used as a herbicide.
Tribenuron Methyl: Another herbicide with a different mode of action, inhibiting acetolactate synthase.
Diketo-Metribuzin: A major metabolite of metribuzin, used in environmental studies.
This compound stands out due to its enhanced stability and specificity in analytical applications .
Properties
Molecular Formula |
C9H16N4OS |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
6-tert-butyl-3-methylsulfanyl-4-(trideuteriomethylamino)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3/i4D3 |
InChI Key |
JBFWXRSTOLHNFZ-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NN1C(=O)C(=NN=C1SC)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)NC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


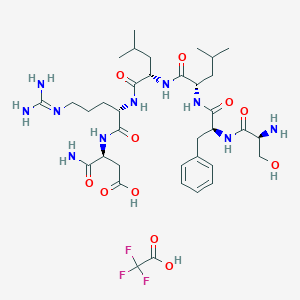
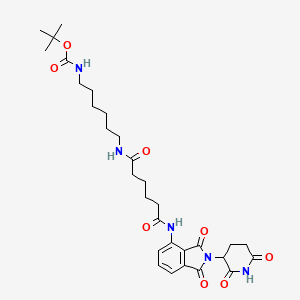
![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
